Physical properties of (S)-1-(4-Fluoro-3-methylphenyl)ethan-1-ol including boiling point
Physical properties of (S)-1-(4-Fluoro-3-methylphenyl)ethan-1-ol including boiling point
An In-depth Technical Guide to the Physical Properties of (S)-1-(4-Fluoro-3-methylphenyl)ethan-1-ol
Introduction
(S)-1-(4-Fluoro-3-methylphenyl)ethan-1-ol is a chiral alcohol of significant interest in the fields of pharmaceutical and materials science. As a key chiral building block, its enantiomerically pure form is crucial for the synthesis of complex, biologically active molecules. The precise physical properties of this compound are fundamental parameters for its application in drug development, influencing everything from reaction kinetics and purification strategies to formulation and bioavailability.
This technical guide provides a comprehensive overview of the known and predicted physical properties of (S)-1-(4-Fluoro-3-methylphenyl)ethan-1-ol, with a primary focus on its boiling point. It is intended for researchers, scientists, and drug development professionals, offering not only data but also detailed experimental protocols for property determination, grounded in established scientific principles. The causality behind experimental design is emphasized to ensure both accuracy and reproducibility in the laboratory setting.
Compound Identification and Structure
A clear identification of the molecular structure is the foundation for understanding its physical characteristics. The structural features—a chiral secondary alcohol, a substituted aromatic ring with fluoro and methyl groups—dictate the intermolecular forces that govern its physical properties.
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IUPAC Name: (1S)-1-(4-Fluoro-3-methylphenyl)ethan-1-ol
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Molecular Formula: C₉H₁₁FO
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Molecular Weight: 154.18 g/mol
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CAS Number: 1403483-79-4
Caption: Molecular structure of (S)-1-(4-Fluoro-3-methylphenyl)ethan-1-ol.
Core Physical Properties
Direct experimental data for this specific chiral alcohol is not widely published. Therefore, properties are often estimated based on its precursor or structurally similar compounds. The following table summarizes these key physical parameters.
| Property | Value / Expected Value | Source / Basis for Estimation |
| Boiling Point | Est. > 215 °C | Estimated to be higher than its precursor, 1-(4-fluoro-3-methylphenyl)ethanone (Boiling Point: 215 °C)[1][2], due to hydrogen bonding. |
| Melting Point | Not available | Expected to be a low-melting solid or a viscous liquid at room temperature. |
| Density | Est. ~1.1 g/cm³ | Based on the density of the precursor ketone (1.1 ± 0.1 g/cm³)[3] and similar alcohols like 1-phenylethanol (~1.012 g/mL)[4]. |
| Solubility | ||
| In Water | Low | The polar hydroxyl group allows for some water solubility, but the larger, nonpolar aromatic ring limits it.[5][6] |
| In Organic Solvents | High | Expected to be soluble in polar organic solvents like ethanol, methanol, and acetone, as well as chlorinated solvents like dichloromethane.[7][8] |
| In Fluorinated Alcohols | High | Fluorinated solvents like HFIP and TFE are known to be excellent solvents for compounds with polar groups.[9] |
Boiling Point Determination: An Experimental Approach
The boiling point is a critical parameter for purification by distillation and for defining stable conditions for chemical reactions. For a novel or sparsely characterized compound like (S)-1-(4-Fluoro-3-methylphenyl)ethan-1-ol, experimental determination is essential. The micro-capillary method using a Thiele tube is a standard, reliable technique that requires only a small amount of sample.[10]
Causality in Experimental Design
The choice of this method is deliberate. It minimizes the amount of potentially valuable material needed and provides high accuracy. The key principle is that the boiling point is the temperature at which the vapor pressure of the liquid equals the applied atmospheric pressure.[11] The inverted capillary traps vapor, allowing for a precise visual indication of this equilibrium point.
Experimental Protocol: Thiele Tube Method
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Sample Preparation: Place a few drops (approximately 0.5 mL) of (S)-1-(4-Fluoro-3-methylphenyl)ethan-1-ol into a small test tube or fusion tube.
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Capillary Insertion: Insert a capillary tube (sealed at one end) into the sample, with the open end down.
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Apparatus Assembly: Attach the fusion tube to a thermometer using a rubber band or wire. Ensure the sample is level with the thermometer bulb.
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Heating: Place the assembly into a Thiele tube containing a high-boiling point oil (e.g., mineral oil or silicone oil). The oil ensures uniform heat distribution.
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Initial Heating: Gently heat the side arm of the Thiele tube with a microburner or hot plate.[10] As the temperature rises, the air trapped in the capillary tube will slowly bubble out.
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Observation at Boiling: As the temperature approaches the boiling point, a rapid and continuous stream of bubbles will emerge from the capillary tube.[10][12] This indicates that the vapor pressure of the sample is overcoming the atmospheric pressure.
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Cooling and Measurement: Remove the heat source and allow the apparatus to cool slowly. The rate of bubbling will decrease. The precise boiling point is the temperature at which the bubbling stops and the liquid is drawn back into the capillary tube.[10][12]
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Validation: Record the atmospheric pressure at the time of the experiment, as boiling point is pressure-dependent.[11] A second trial should be conducted to ensure reproducibility.
Caption: Experimental workflow for boiling point determination via the Thiele tube method.
Other Essential Physical Properties
Solubility Profile
The solubility of a compound is paramount for its use in synthesis and formulation. (S)-1-(4-Fluoro-3-methylphenyl)ethan-1-ol has a dual nature:
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Hydrophilic Character: The hydroxyl (-OH) group is polar and capable of hydrogen bonding, which promotes solubility in polar protic solvents like water and other alcohols.[5][8]
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Hydrophobic Character: The 4-fluoro-3-methylphenyl ring is nonpolar and contributes to its solubility in nonpolar organic solvents.
The overall solubility in a given solvent is a balance between these two factors. For short-chain alcohols, the polarity of the -OH group dominates, making them miscible with water.[8] However, as the carbon chain or ring structure increases in size, the nonpolar character begins to dominate, reducing water solubility.[6] Therefore, (S)-1-(4-Fluoro-3-methylphenyl)ethan-1-ol is expected to have low but non-zero solubility in water and high solubility in common organic solvents.
Stereochemistry and Physical Properties
It is critical to note that as an enantiomer, (S)-1-(4-fluoro-3-methylphenyl)ethan-1-ol will have physical properties such as boiling point, melting point, density, and solubility in achiral solvents that are identical to its (R)-enantiomer. However, its interaction with other chiral entities (e.g., chiral solvents, catalysts, or biological receptors) will differ. Its optical activity—the rotation of plane-polarized light—is a defining characteristic that distinguishes it from its enantiomer and the racemic mixture.
Conclusion
The physical properties of (S)-1-(4-Fluoro-3-methylphenyl)ethan-1-ol are integral to its successful application in research and development. While comprehensive experimental data remains to be fully documented in public literature, this guide provides a robust framework based on the properties of analogous structures and established chemical principles. The detailed protocol for boiling point determination offers a clear, self-validating method for researchers to characterize this and other novel compounds with confidence. A thorough understanding and experimental validation of these properties are indispensable for the efficient synthesis, purification, and formulation of new chemical entities.
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